2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. For instance, the piperazine ring might undergo reactions with acids or bases, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed versatile precursors for synthesizing various heterocycles, including those incorporating a thiadiazole moiety, to evaluate their insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). This research highlights the compound's utility in generating new chemicals with potential agricultural applications.
Antimicrobial and Antitumor Activities
The compound's derivatives have shown promise in antimicrobial and antitumor activities. For example, synthesis efforts have led to novel compounds with cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications (A. Abu‐Hashem et al., 2020).
Biological Activities of Thiadiazole Amide Derivatives
The synthesis and biological evaluation of 1,3,4-thiadiazole amide derivatives containing piperazine have been studied, demonstrating inhibitory effects on agricultural pathogens and antiviral activities against tobacco mosaic virus (Z. Xia, 2015), indicating the compound's potential use in plant protection.
Antimicrobial Evaluation of Thiazolopyrimidines
Some derivatives have been synthesized and assessed for their antimicrobial properties, offering insights into the compound's applications in combating microbial infections (W. Hamama et al., 2017).
Clinical Candidate for Cholesterol Management
Discovery of a clinical candidate that inhibits human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with potential applications in treating diseases involving ACAT-1 overexpression, showcases the compound's therapeutic potential (K. Shibuya et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[5-[4-(2-ethylsulfanylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S3/c1-3-26-14-7-5-4-6-13(14)16(25)22-8-10-23(11-9-22)17-20-21-18(28-17)27-12-15(24)19-2/h4-7H,3,8-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLJOJHTXBVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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